molecular formula C18H10O4 B1381551 1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone CAS No. 32385-21-0

1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone

Cat. No.: B1381551
CAS No.: 32385-21-0
M. Wt: 290.3 g/mol
InChI Key: FZRWSMCCAPTQBD-UHFFFAOYSA-N
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Description

1H,1’H-[5,5’-Biindene]-1,1’,3,3’(2H,2’H)-tetraone is a complex organic compound with a unique structure that consists of two indene units connected through a central carbonyl group

Preparation Methods

The synthesis of 1H,1’H-[5,5’-Biindene]-1,1’,3,3’(2H,2’H)-tetraone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Indene Units: The initial step involves the synthesis of indene units through cyclization reactions.

    Coupling Reaction: The indene units are then coupled using a suitable coupling agent to form the biindene structure.

    Oxidation: The final step involves the oxidation of the coupled product to introduce the carbonyl groups, resulting in the formation of 1H,1’H-[5,5’-Biindene]-1,1’,3,3’(2H,2’H)-tetraone.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1H,1’H-[5,5’-Biindene]-1,1’,3,3’(2H,2’H)-tetraone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carbonyl groups, potentially converting them into hydroxyl groups.

    Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1H,1’H-[5,5’-Biindene]-1,1’,3,3’(2H,2’H)-tetraone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the development of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 1H,1’H-[5,5’-Biindene]-1,1’,3,3’(2H,2’H)-tetraone exerts its effects involves interactions with specific molecular targets. The compound’s carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1H,1’H-[5,5’-Biindene]-1,1’,3,3’(2H,2’H)-tetraone can be compared with other similar compounds such as:

    1H,1’H-1,1’-Biindene: Lacks the carbonyl groups, resulting in different chemical properties and reactivity.

    1,1-Bis(triphenylsilyl)indene: Contains bulky triphenylsilyl groups, affecting its steric and electronic properties.

    2-(4(1H)-Pyridinylidene)-1H-indene-1,3(2H)-dione: Contains a pyridinylidene group, introducing additional functionality.

The uniqueness of 1H,1’H-[5,5’-Biindene]-1,1’,3,3’(2H,2’H)-tetraone lies in its specific arrangement of indene units and carbonyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

5-(1,3-dioxoinden-5-yl)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O4/c19-15-7-17(21)13-5-9(1-3-11(13)15)10-2-4-12-14(6-10)18(22)8-16(12)20/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRWSMCCAPTQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C1=O)C=C(C=C2)C3=CC4=C(C=C3)C(=O)CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301250635
Record name [5,5′-Bi-1H-indene]-1,1′,3,3′(2H,2′H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32385-21-0
Record name [5,5′-Bi-1H-indene]-1,1′,3,3′(2H,2′H)-tetrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32385-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5,5′-Bi-1H-indene]-1,1′,3,3′(2H,2′H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone
Reactant of Route 2
1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone
Reactant of Route 3
1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone
Reactant of Route 4
1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone
Reactant of Route 5
1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone
Reactant of Route 6
1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone

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